REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:5]([CH:6]=[CH:7][CH:8]=O)=[CH:4][CH:3]=1.C([O-])=O.[Na+].Cl.[NH2:17]O.O>C(O)=O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([CH:6]=[CH:7][C:8]#[N:17])=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=CC=O)C=C1
|
Name
|
|
Quantity
|
275 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
giving a solid
|
Type
|
WASH
|
Details
|
This was washed well with water
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |